N-cyclopropylazetidine-3-sulfonamide
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Overview
Description
N-cyclopropylazetidine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. Sulfonamides are organo-sulfur compounds containing the sulfonamide functional group. These compounds have been extensively studied for their pharmacological properties, including antibacterial, antiviral, diuretic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylazetidine-3-sulfonamide typically involves the reaction of azetidine derivatives with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous as it does not require additional pre-functionalization steps, making it efficient and environmentally friendly.
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar oxidative coupling methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylazetidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-cyclopropylazetidine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other sulfonamide derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections and as a diuretic.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropylazetidine-3-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This mechanism is similar to other sulfonamides, which act as competitive inhibitors of dihydropteroate synthetase .
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamides, known for its antibacterial activity.
Comparison: N-cyclopropylazetidine-3-sulfonamide is unique due to its cyclopropyl and azetidine moieties, which confer distinct chemical properties and reactivity. Compared to other sulfonamides, it may exhibit different pharmacokinetics and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H12N2O2S |
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Molecular Weight |
176.24 g/mol |
IUPAC Name |
N-cyclopropylazetidine-3-sulfonamide |
InChI |
InChI=1S/C6H12N2O2S/c9-11(10,6-3-7-4-6)8-5-1-2-5/h5-8H,1-4H2 |
InChI Key |
FSEVGOWEKXWABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CNC2 |
Origin of Product |
United States |
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